molecular formula C28H34BClF2N4O B1192277 BDP 581/591 amine

BDP 581/591 amine

Cat. No.: B1192277
M. Wt: 526.86
InChI Key: JINNMLHAECZRTF-ATFITULDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction to BDP 581/591 Amine

Classification within the BODIPY (Borondipyrromethene) Dye Family

This compound belongs to the BODIPY family, a class of synthetic fluorophores characterized by a boron-dipyrromethene core. This core consists of a boron atom chelated by two pyrrole rings, forming a rigid, planar structure that enhances fluorescence efficiency. BODIPY dyes are classified based on their substitution patterns, which dictate their spectral properties. This compound is optimized for long-wavelength emission, with excitation/emission maxima at 585/594 nm , making it ideal for applications requiring red-shifted fluorescence.

Table 1: Spectral Comparison of this compound with Other BODIPY Derivatives

Dye Excitation (nm) Emission (nm) ε (L·mol⁻¹·cm⁻¹) Quantum Yield
This compound 585 594 104,000 0.83
BODIPY FL amine 503 509 92,000 0.97
BODIPY TR-X 592 618 68,000 0.56

Data from .

The amine group at the meso position enables covalent conjugation with biomolecules, distinguishing it from non-functionalized BODIPY variants.

Historical Development of BODIPY-Based Fluorophores

The BODIPY scaffold was first reported in 1968, but its potential as a fluorescent dye was not fully realized until the 1990s. Early derivatives focused on tuning absorption/emission profiles through substituent modifications. The introduction of reactive groups, such as amines, emerged in the 2000s to facilitate bioconjugation. This compound represents a milestone in this evolution, combining the inherent photostability of BODIPY with a primary amine for enzymatic transamination and electrophilic labeling.

Key advancements include:

  • 2009 : Isolation of the BODIPY core, enabling precise structural modifications.
  • 2010s : Development of red-shifted derivatives like BDP 581/591 for multicolor imaging.
  • 2020s : Integration into ratiometric probes for lipid peroxidation detection.

Structural Significance of the Amine Functionality

The amine group in this compound is strategically positioned to retain fluorescence while enabling reactivity. Its molecular formula, C₂₈H₃₄N₄BClF₂O , includes a primary amine (-NH₂) that participates in:

  • Enzymatic transamination : Conjugation with carbonyl-containing substrates.
  • Reductive amination : Bonding with aldehydes/ketones.
  • Electrophilic reactions : Formation of amides or Schiff bases.

Structural Advantages :

  • Solubility : Compatible with polar solvents (DMF, DMSO) and aqueous buffers.
  • Stability : Resists photobleaching under prolonged illumination.
  • Modularity : Serves as a scaffold for synthesizing derivatives like BDP 581/591 DBCO.

General Research Applications and Significance

This compound is pivotal in diverse fields due to its ratiometric fluorescence and biocompatibility.

Key Applications:
  • Lipid Peroxidation Sensing :

    • The C11-modified derivative (BODIPY 581/591 C11) shifts emission from 591 nm (red) to 510 nm (green) upon oxidation, enabling real-time tracking of reactive oxygen species in live cells.
    • Used in studies of ferroptosis, atherosclerosis, and neurodegenerative diseases.
  • Live-Cell Imaging :

    • High two-photon cross-section facilitates deep-tissue microscopy.
    • Localizes in membranes and organelles without disrupting cellular function.
  • Flow Cytometry :

    • Bright fluorescence allows detection of low-abundance biomarkers.
  • Protein and Nucleic Acid Labeling :

    • Conjugates with antibodies, peptides, and oligonucleotides for pull-down assays.

Table 2: Comparative Analysis of this compound in Research Applications

Application Key Advantage Example Study
Lipid peroxidation Ratiometric quantification HepG2 cell assays
Two-photon microscopy Deep tissue penetration Neuronal imaging
Flow cytometry High signal-to-noise ratio Immune cell profiling

Properties

Molecular Formula

C28H34BClF2N4O

Molecular Weight

526.86

IUPAC Name

3-(3-((6-ammoniohexyl)amino)-3-oxopropyl)-5-fluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium chloride fluoride

InChI

InChI=1S/C28H32BFN4O.ClH.FH/c30-29-33-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(33)22-27-17-15-25(34(27)29)18-19-28(35)32-21-9-2-1-8-20-31;;/h3-7,10-17,22H,1-2,8-9,18-21,31H2;2*1H/b12-6+,13-7+;;

InChI Key

JINNMLHAECZRTF-ATFITULDSA-N

SMILES

O=C(NCCCCCC[NH3+])CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3B2F.[F-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 581/591 amine

Origin of Product

United States

Scientific Research Applications

Fluorescent Probes for Lipid Peroxidation

BDP 581/591 amine is primarily utilized as a fluorescent probe to detect lipid peroxidation in biological systems. The probe operates by reacting with lipid radicals generated during the peroxidation process, resulting in a shift in fluorescence from red to green. This ratiometric change allows for sensitive detection of lipid peroxidation levels.

  • Mechanism of Action : The probe remains red-fluorescent until it reacts with lipid radicals, after which it emits green fluorescence. This characteristic enables researchers to quantify lipid peroxidation through fluorescence intensity ratios.

Case Study : In a study investigating ferroptosis (a form of regulated cell death), BDP 581/591 was employed to monitor lipid peroxidation in HepG2 cells treated with iron chloride. The results indicated a significant increase in fluorescence intensity correlating with lipid peroxidation levels, which was subsequently reduced upon treatment with iron chelators .

In biochemical assays, this compound serves as a crucial reagent for detecting and quantifying lipid peroxidation products. Its high sensitivity allows for the detection of low concentrations of reactive species.

  • High-Throughput Screening : The dye's compatibility with plate readers facilitates high-throughput screening applications, enabling the analysis of multiple samples simultaneously.

Example Application : Researchers have utilized BDP 581/591 in assays to evaluate the efficacy of antioxidant compounds by measuring the reduction in lipid peroxidation levels after treatment .

Drug Development and Toxicology Studies

The compound is also employed in drug development and toxicology studies to evaluate the effects of potential therapeutic agents on lipid metabolism and oxidative damage.

  • Toxicological Assessments : By measuring lipid peroxidation levels, scientists can assess the cytotoxic effects of various compounds on cell viability and function.

Case Study : A study demonstrated that treatment with a novel antioxidant significantly decreased lipid peroxidation levels in liver cells, as measured by BDP 581/591 fluorescence, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Comparison with Similar Compounds

BDP Derivatives with Different Reactive Groups

Compound Reactive Group Molecular Weight Excitation/Emission (nm) Key Applications
BDP 581/591 amine -NH₂ 526.86 585 / 594 Biomolecule labeling, enzymatic assays
BDP 581/591 NHS ester NHS ester 489.28 581 / 591 Protein/peptide conjugation via amines
BDP 581/591 carboxylic acid -COOH 392.21 581 / 591 Carbodiimide-mediated crosslinking
  • BDP 581/591 NHS ester (CAS 654651-21-5): This derivative reacts with primary/secondary amines to form stable amide bonds, ideal for labeling proteins and peptides. Unlike the amine version, it lacks enzymatic utility but excels in bioconjugation and ROS-sensitive assays .
  • BDP 581/591 carboxylic acid : With a carboxyl group, it facilitates conjugation via EDC/NHS chemistry. Its lower molecular weight (392.21 vs. 526.86) and solubility in DCM make it suitable for hydrophobic environments .

BDP Amine Derivatives with Varied Emission Ranges

Compound Excitation/Emission (nm) Quantum Yield Key Channel Applications
This compound 585 / 594 0.83 Cy3/Cy3.5 Multiplex imaging, ROS detection
BDP FL amine 505 / 515 ~0.90* FAM (488 nm) Flow cytometry, DNA labeling
BDP R6G amine 530 / 550 ~0.85* Rhodamine 6G Mitochondrial tracking, pH sensing
BDP 630/650 amine 630 / 650 ~0.80* Cy5 Deep-tissue imaging, FRET assays
  • BDP FL amine : Matches the FAM channel (488 nm excitation) with a higher quantum yield (~0.90), ideal for high-sensitivity detection in flow cytometry .
  • BDP 630/650 amine : Emits in the far-red range (650 nm), minimizing autofluorescence in in vivo imaging .

*Quantum yields estimated based on BODIPY core properties; exact values require experimental validation.

Other BODIPY Derivatives with Distinct Functionalization

Compound Functional Group Key Feature Applications
BODIPY TMR C5-maleimide Maleimide Thiol-reactive Protein cysteine labeling
BODIPY FL C12 Cholesteryl Membrane integration Lipid raft visualization
BODIPY 530/550 NHS ester NHS ester High photostability Long-term live-cell tracking
  • BODIPY TMR C5-maleimide : Targets thiol groups, enabling site-specific labeling of cysteine residues in proteins .
  • BODIPY FL C12 : Incorporates a cholesteryl anchor for membrane studies , unlike this compound’s cytosolic or organelle-specific applications .

Key Advantages of this compound

  • Superior Brightness : Quantum yield (0.83) exceeds many Rhodamine derivatives (e.g., R6G: ~0.70) .
  • ROS Sensitivity : Unique diene structure enables real-time ROS detection, a feature absent in BDP FL or R6G derivatives .
  • Dual-Photon Compatibility : Large two-photon cross-section supports multiphoton microscopy .

Limitations and Considerations

  • Solubility Constraints: Limited aqueous solubility necessitates organic solvents (DMF/DMSO) for stock solutions .
  • Cost : Higher molecular complexity increases synthesis costs compared to simpler BODIPY dyes (e.g., BDP FL amine) .

Q & A

Q. How to address conflicting reports on this compound’s stability in reducing environments?

  • Methodological Answer : Discrepancies may stem from differences in redox conditions (e.g., glutathione concentrations). Perform stability assays under physiologically relevant reducing conditions (1–10 mM glutathione, pH 7.4) and monitor fluorescence decay over time. Compare results with structurally similar dyes (e.g., BDP TMR amine) to identify moiety-specific vulnerabilities .

Q. What statistical approaches validate the significance of this compound-based imaging data in heterogeneous samples?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping to estimate confidence intervals for fluorescence intensity means in regions of interest (ROIs). For time-series data, employ mixed-effects models to account for intra-sample correlation .

Integration with Emerging Techniques

Q. How can this compound be combined with CRISPR-Cas9 systems for real-time tracking of gene editing?

  • Methodological Answer : Conjugate the dye to Cas9 protein via NHS chemistry and validate labeling efficiency via SDS-PAGE with in-gel fluorescence. Monitor intracellular localization using confocal microscopy and correlate with editing efficiency (T7E1 assay). Optimize dye-to-protein ratios to avoid steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BDP 581/591 amine
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Reactant of Route 2
BDP 581/591 amine

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